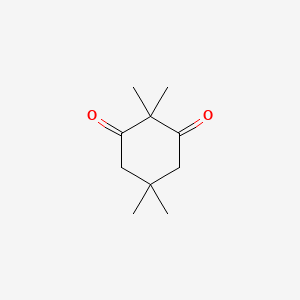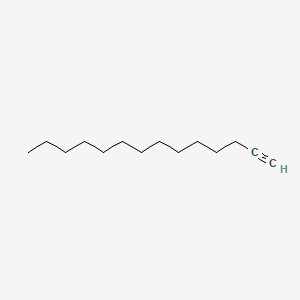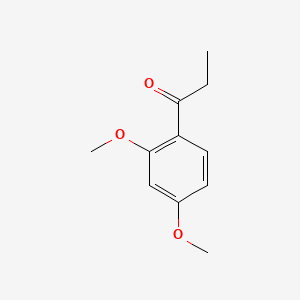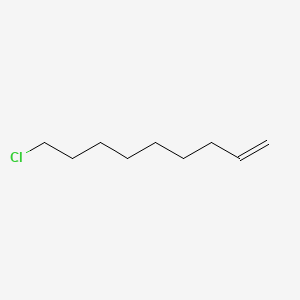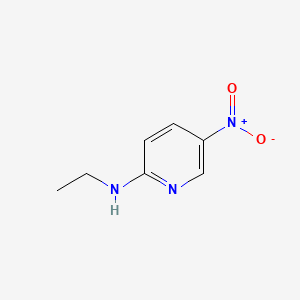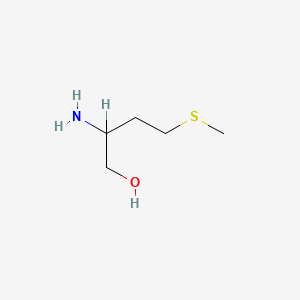
DL-Methioninol
Descripción general
Descripción
DL-Methioninol is a compound with the molecular formula C5H13NOS . It is also known by other synonyms such as 2-amino-4-methylsulfanylbutan-1-ol . It is a methionine derivative that has been shown to inhibit SDK and TREK-1 channels in COS cells .
Synthesis Analysis
DL-Methioninol is produced from petroleum to fortify livestock feed . The highest L-methionine concentration from natural sources reached so far amounts to 35 g/L and is published as a patent using a GMO of Escherichia coli .Molecular Structure Analysis
The molecular structure of DL-Methioninol has been studied using various methods. For example, Hirshfeld surface analysis and two-dimensional (2D) fingerprint plots of dl-methionine polymorphs were investigated using combined crystallographic methods .Chemical Reactions Analysis
Chemical reactions of methionine, useful for spectral-analytical purposes (spectroscopic methods (SM)), have been reviewed . A suitable mechanism was proposed in which oxidant was involved in the formation of adduct (K2) which is formed by reacting with dl-methioninol in a prior equilibrium step .Physical And Chemical Properties Analysis
DL-Methioninol is a colorless oil . Its molecular weight is 135.23 g/mol . It has a faint natural gas-like odor .Aplicaciones Científicas De Investigación
Aquaculture
DL-Methionine is used in the field of aquaculture, specifically in the diet of fish like Micropterus salmoides .
Application
DL-Methionine supplementation is used to alleviate the adverse effects of dietary low fishmeal levels on the growth and intestinal health of Micropterus salmoides .
Method of Application
DL-Methionine is added to a low-fishmeal diet in varying levels (0.10%, 0.20%, 0.30%, and 0.40%) .
Results
The supplementation of DL-Methionine improved the intestinal antioxidant capacity by upregulating the NF-E2-related factor 2-mediated antioxidant factors and enzyme activities and nuclear factor kappa-B-mediated anti-inflammatory factors while downregulating the pro-inflammatory factors .
Biomedical Field
DL-Methionine has potential applications in the biomedical field due to its multifunctional properties .
Application
DL-Methionine is used in cancer treatment and diagnosis due to the disordered metabolic state of tumor cells .
Method of Application
The specific method of application in this context is not mentioned in the source .
Results
The results or outcomes of this application are not provided in the source .
Liver Disease Treatment
S-adenosylmethionine (SAM), the most important metabolic derivative of Methionine, is used for treating liver diseases .
Application
SAM is used in the treatment of liver diseases .
Results
Poultry Nutrition
DL-Methionine is widely used in the field of poultry nutrition .
Application
DL-Methionine is an essential nutrient and a first limiting amino acid in several meal-based poultry diets . It plays a crucial role in the growth, feather development, and protection from oxidative stress of birds .
Method of Application
DL-Methionine is typically added to poultry feed in a crystalline form . The recommended dosage varies depending on the species and age of the bird, as well as the overall composition of the diet .
Results
Supplementation with DL-Methionine has been shown to improve weight gain and feed efficiency in poultry . It also contributes to better feather growth and reduces the likelihood of feather pecking behavior .
Pharmaceutical Industry
DL-Methionine has applications in the pharmaceutical industry due to its antioxidant properties .
Application
DL-Methionine is used in the formulation of certain medications due to its antioxidant properties . It can help protect the body’s cells from damage .
Method of Application
DL-Methionine is incorporated into the formulation of certain medications . The specific method of application would depend on the type of medication being formulated .
Results
The use of DL-Methionine in pharmaceutical formulations can enhance the medication’s effectiveness by providing additional antioxidant benefits .
Safety And Hazards
Direcciones Futuras
DL-Methioninol has been used in animal feed and food. Evonik is expanding its capacity to produce MetAMINO (DL-methionine) on Jurong Island, Singapore, by 40,000 metric tons to around 340,000 metric tons per year . It is also being studied for its potential benefits in slowing the progression of neurodegenerative processes by maintaining mitochondrial functionality .
Propiedades
IUPAC Name |
2-amino-4-methylsulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJGZAEWQQAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951606 | |
| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Methioninol | |
CAS RN |
502-83-0, 16720-80-2, 2899-37-8 | |
| Record name | Methioninol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(methylthio)-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16720-80-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHIONINOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



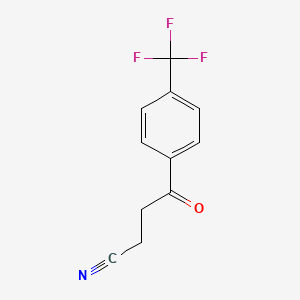
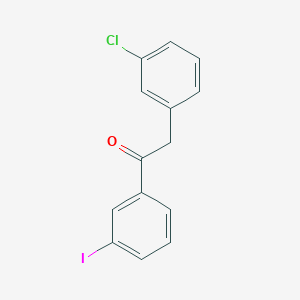
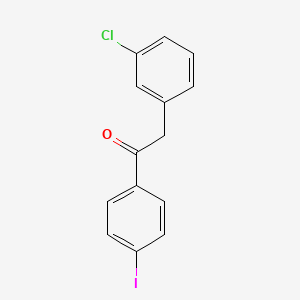



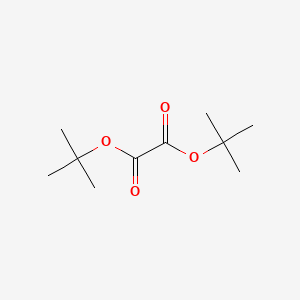
![1,4-Dioxaspiro[4.4]non-6-ene](/img/structure/B1345462.png)
